Brivudine's antiviral activity is based on its action as a nucleoside analogue [1] [2]. The specific, sequential mechanism is outlined below.
This compound exhibits particularly high potency against VZV. The tables below summarize its in vitro activity and pharmacokinetic properties.
Table 1: In Vitro Antiviral Potency of this compound (IC₅₀ Values)
| Virus Target | This compound IC₅₀ | Comparative Drug (e.g., Acyclovir) IC₅₀ | Potency Fold-Increase (this compound) | Notes |
|---|---|---|---|---|
| Varicella-Zoster Virus (VZV) | ~0.0033 µM [5] | Higher than this compound [5] | 28 to >1100-fold [6] [5] | High affinity for VZV TK [5] |
| Herpes Simplex Virus 1 (HSV-1) | Active [5] [3] | - | - | Not active against HSV-2 [5] [3] |
Table 2: Key Pharmacokinetic Parameters of Oral this compound (125 mg once daily)
| Parameter | Value | Significance / Note |
|---|---|---|
| Bioavailability | 30% [3] | Due to significant first-pass metabolism [5] [3]. |
| Protein Binding | >95% [5] [3] | Highly bound to plasma proteins. |
| Plasma Half-Life | ~16 hours [5] [3] | Allows for once-daily dosing. |
| Primary Metabolite | Bromovinyluracil (BVU) [3] | Inactive against viruses but critical for drug interactions [5] [3]. |
| Elimination | ~65% renal, ~20% fecal [3] | Mainly as metabolites. |
Typical In Vitro Protocol for Assessing Antiviral Activity: A standard methodology involves treating virus-infected cell cultures (e.g., human fibroblast cells infected with a clinical VZV strain) with serial dilutions of this compound. The inhibitory concentration 50% (IC₅₀) is determined by measuring the reduction in viral cytopathic effect (CPE) or plaque formation compared to untreated controls [5].
Clinical Outcomes: A 2024 meta-analysis of 4,171 patients concluded that this compound was more effective than acyclovir and valaciclovir in treating herpes zoster, leading to a shorter recovery time and a lower incidence of post-herpetic neuralgia (PHN), while maintaining a comparable safety profile [7]. Earlier studies established that this compound at 125 mg once daily for 7 days is superior to acyclovir in halting new blister formation and shortening the duration of PHN [6] [5].
A major consideration in the clinical use of this compound is its potentially severe and fatal drug-drug interaction with fluoropyrimidine chemotherapeutic agents.
Mechanism of Interaction: The primary metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [5] [3]. DPD is the rate-limiting enzyme responsible for the catabolism of 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur). Inhibition of DPD leads to a dramatic (up to 15-fold) increase in systemic exposure to 5-FU, resulting in severe and potentially lethal toxicity, including bone marrow suppression and gastrointestinal mucositis [5] [3].
Clinical Management:
Beyond its established antiviral use, research indicates that this compound has demonstrated significant anticancer properties in preclinical models. It has been shown to suppress the development of chemoresistance in multiple myeloma cells when combined with bortezomib, acting as a potent inhibitor of the Hsp27 chaperone function and thereby restoring apoptosis [5].
This compound represents a highly potent and specific therapeutic agent for VZV and HSV-1. Its well-defined mechanism as a chain-terminating nucleotide analogue, favorable once-daily pharmacokinetics, and strong clinical efficacy data make it a valuable subject of study. However, researchers and clinicians must remain vigilant about its critical interaction with fluoropyrimidines.
| Component | Name / Type | Primary Role in this compound Metabolism | Key Properties / Consequences |
|---|
| Parent Drug | this compound (BRV) | Synthetic nucleoside analog; prodrug [1] | - Antiviral activity against VZV and HSV-1 [2]
Research using gnotobiotic mice and pharmacokinetic modeling has quantified the metabolic contributions of the host and gut microbiome [3] [4]. The table below shows the distribution of BRV and BVU in key body compartments, highlighting the microbiome's role.
| Body Compartment | Measured Variable | Germ-Free (GF) or GNMUT Mice | Conventional (CV) or GNWT Mice | Interpretation & Model Output |
|---|---|---|---|---|
| Serum | BVU exposure | Lower | 5x higher in CV mice [4] | Microbiota significantly contributes to systemic BVU. |
| Intestine / Feces | BRV levels | Higher [4] | Lower [4] | More BRV is metabolized in the gut of CV/GNWT mice. |
| Liver | BVU levels | Lower [4] | Higher [4] | Microbiota-derived BVU is absorbed and reaches systemic tissues. |
| Overall Systemic Exposure (Model) | Microbial contribution to serum BVU | - | ~70% [3] [4] | The gut microbiome is the dominant source of circulating BVU. |
The following diagram illustrates the key experimental methodology used to disentangle host and microbiome contributions to this compound metabolism:
This integrated experimental and computational approach allows researchers to parse the specific contributions of host and microbial metabolism [4].
The metabolite BVU irreversibly inhibits the host enzyme dihydropyrimidine dehydrogenase (DPD) [2] [1]. DPD is essential for catabolizing fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrugs (capecitabine, tegafur) [2] [5]. Inhibition of DPD by BVU can lead to toxic accumulation of these chemotherapeutic agents, resulting in severe and potentially fatal adverse effects [2]. This dangerous interaction contraindicates the use of this compound in patients undergoing such cancer therapies [2].
Brivudine is a nucleoside analogue that requires activation within the virus-infected cell to exert its effect. The following diagram illustrates this sequential mechanism.
This compound's activation and mechanism involve these key steps [1] [2] [3]:
To generate the quantitative data on this compound's spectrum of activity, researchers typically employ standardized in vitro assays.
This protocol is used to determine the concentration of a drug that inhibits viral replication by 50% (EC₅₀).
This methodology is used to understand how viruses become resistant to this compound and to identify the associated genetic mutations.
Resistance to this compound arises from mutations in the viral genes that encode the enzymes critical for its activation and mechanism.
| Viral Enzyme | Role in this compound Activity | Documented Resistance Mutations |
|---|---|---|
| Thymidine Kinase (TK) | Primary enzyme for initial phosphorylation | Mutations in TK prevent the first activation step, leading to high-level resistance [4]. |
| DNA Polymerase | Final target for inhibition and chain termination | Mutations in DNA polymerase can reduce the enzyme's affinity for BVDU TP, preventing inhibition [4]. |
A paramount finding from the research is a contraindication with 5-fluorouracil (5-FU) and related prodrugs like capecitabine and tegafur [5] [2]. The main metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for catabolizing 5-FU. This inhibition can lead to toxic, potentially fatal, levels of 5-FU accumulating in the body. This compromised DPD function can persist for up to 18 days after a standard this compound therapy [2].
Brivudine (chemically (E)-5-(2-bromovinyl)-2'-deoxyuridine) is a nucleoside analogue that undergoes a specific activation process within virus-infected cells to ultimately inhibit viral replication [1] [2] [3].
The diagram below illustrates this activation pathway and dual mechanism of action.
This compound exhibits exceptional potency, particularly against VZV.
Table 1: In Vitro Antiviral Potency of this compound
| Virus Target | In Vitro Activity (IC₅₀) | Comparative Potency |
|---|---|---|
| Varicella-Zoster Virus (VZV) | Highly potent [4] | 28 to 1100-fold lower IC₅₀ than Acyclovir and Penciclovir [4]. |
| Herpes Simplex Virus type 1 (HSV-1) | Potent inhibitor [2] | Active [4]. |
| Herpes Simplex Virus type 2 (HSV-2) | Not active [4] | Lacks activity [2] [4]. |
Table 2: Key Pharmacokinetic and Dosing Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Administration | Oral [3] | 125 mg tablet, once daily for 7 days [4] [5]. |
| Bioavailability | ~30% [3] | Due to significant first-pass metabolism [3]. |
| Protein Binding | >95% [4] [3] | Highly protein-bound [4]. |
| Plasma Half-Life | ~16 hours [4] [3] | |
| Intracellular Half-Life | ~10 hours [4] | Allows for sustained antiviral activity and once-daily dosing [1] [4]. |
| Elimination | Renal (65%, as metabolites) and faecal (20%) [3] |
A major consideration in the use of this compound is its serious interaction with certain chemotherapeutic agents.
Beyond its antiviral application, research indicates this compound has shown anti-cancer properties in preclinical studies. It can suppress the development of chemoresistance in multiple myeloma cells by inhibiting the chaperone function of Hsp27, thereby restoring apoptosis [4].
For researchers aiming to study this compound's mechanism, key methodological considerations include:
The table below summarizes the foundational information on Brivudine's initial development and its core chemical characteristics.
| Aspect | Details |
|---|---|
| First Synthesis | 1976 [1] |
| Location | University of Birmingham, UK [1] |
| Key Researcher | Phil Barr (PhD student under Prof. Stanley Jones and Prof. R.T. Walker) [1] |
| Original Purpose | Part of a project to develop radiosensitizing agents [1] |
| Molecular Formula | C11H13BrN2O5 [2] |
| Molar Mass | 333.138 g·mol⁻¹ [2] |
| CAS Registry Number | 69304-47-8 [2] [3] [4] |
The original 1976 synthetic route is not detailed in the available literature. However, subsequent research has focused on developing more efficient industrial processes. The following workflow illustrates a general modern synthetic strategy derived from recent patents, which involves protecting group chemistry and a key bromovinyl addition [5] [6].
Based on patent analysis, here are some technical specifics of contemporary methods:
To obtain the specific synthetic details from 1976, you may need to consult primary literature that is not captured in this search. The following steps are recommended:
| Aspect | Detail |
|---|---|
| Systematic Name (IUPAC) | 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione [1] |
| CAS Registry Number | 69304-47-8 [1] [2] [3] |
| Molecular Formula | C11H13BrN2O5 [1] [2] [3] |
| Molecular Weight | 333.14 g·mol⁻¹ [1] [2] [3] |
| Other Names | BVDU; (E)-5-(2-Bromovinyl)-2'-deoxyuridine [1] [2] [3] |
| Trade Names | Zostex, Mevir, Brivir [1] [3] |
| Physical Form | White powder [1] |
| Melting Point | 165–166 °C (decomposes) [1] |
This table outlines key pharmacological and clinical data essential for evaluating its therapeutic application.
| Parameter | Detail |
|---|---|
| Primary Indication | Treatment of Herpes Zoster in adults [1] [4]. |
| Mechanism of Action | Nucleoside analogue. Phosphorylated by viral thymidine kinase to an active triphosphate form, which inhibits viral DNA polymerase and is incorporated into viral DNA, causing chain termination [1] [5] [4]. |
| Dosage Regimen | 125 mg, taken orally once daily for 7 days [1] [6] [4]. |
| Bioavailability | ~30% (due to significant first-pass metabolism) [1]. |
| Protein Binding | >95% [1]. |
| Elimination Half-Life | ~16 hours [1]. |
| Key Metabolite | Bromovinyluracil (BVU) [1]. |
| Key Contraindication | Lethal interaction with 5-fluorouracil (5-FU) and related pro-drugs (capecitabine, tegafur). Co-administration is absolutely contraindicated [1] [4]. |
The following diagram illustrates the key steps in this compound's antiviral mechanism of action within a virus-infected cell.
Clinical Efficacy: A 2024 meta-analysis of 4,171 patients found that this compound was more effective than acyclovir and valaciclovir in treating herpes zoster, resulting in a shorter recovery time and better prevention of postherpetic neuralgia (PHN), with no significant difference in adverse reactions [6]. Another study noted its particular value for patients with renal impairment, as it was successfully used in a kidney transplant recipient when acyclovir was unsuitable [7].
Adverse Effects & Critical Interaction: this compound is generally well-tolerated, with nausea being the most common side effect [1] [4]. The most serious risk is a potentially lethal interaction with fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU) and capecitabine [1] [4]. The metabolite bromovinyluracil (BVU) irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for metabolizing these drugs. This can lead to toxic, potentially fatal buildup of chemotherapy agents [1] [4]. A safety gap of at least 18 days is required after stopping this compound before administering a fluoropyrimidine [1].
Investigational Uses: Beyond its antiviral use, research has explored this compound's potential in oncology. It acts as a potent inhibitor of heat shock protein Hsp27, a chaperone protein implicated in chemotherapy resistance. By blocking Hsp27's function, this compound can restore apoptosis in resistant cancer cells, such as in multiple myeloma, when combined with bortezomib [4].
For researchers, understanding the foundational assays used to characterize this compound is crucial. Here are summaries of key methodologies inferred from the search results.
1. Antiviral Potency (IC₅₀) Assay
2. Mechanism of Action Studies
3. Drug Interaction Profiling
This compound presents a compelling profile as a highly potent, once-daily treatment for herpes zoster. Its serious interaction with fluoropyrimidines is a critical consideration for clinical use and trial design, while its off-target inhibition of Hsp27 opens interesting avenues for oncology research.
This compound is a potent antiviral agent primarily used against varicella-zoster virus (VZV) and herpes simplex viruses (HSV). As a nucleoside analogue, this compound requires phosphorylation by viral thymidine kinase to become active, after which it inhibits viral DNA polymerization [1]. This mechanism specifically targets infected cells while minimizing effects on uninfected host cells, making it an effective antiviral therapy for herpes zoster and other alphaherpesvirus infections [1]. The pharmacokinetic profile of this compound demonstrates rapid absorption and distribution, necessitating sensitive analytical methods for accurate quantification in biological matrices to support clinical pharmacology studies and therapeutic drug monitoring.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) has emerged as the gold standard technique for quantifying small molecule drugs like this compound in biological fluids due to its superior sensitivity, specificity, and throughput compared to traditional HPLC or immunoassay methods [2] [3]. The development of a reliable LC-MS-MS method for this compound is essential for establishing pharmacokinetic-pharmacodynamic relationships, assessing dose proportionality, and supporting bioequivalence studies during drug development. These methods must undergo comprehensive validation to demonstrate specificity, sensitivity, accuracy, precision, and stability under various storage and processing conditions according to regulatory guidelines [4] [3].
The sample preparation process begins with plasma aliquoting followed by the addition of internal standard. The original method utilized diclofenac as the internal standard, which provides a stable reference for quantification normalization [5]. The extraction procedure employs ethyl acetate as the primary solvent, which effectively precipitates proteins while maintaining high recovery of the target analytes. The specific protocol involves:
This extraction method has demonstrated exceptional recovery rates exceeding 77.17% for this compound from human plasma, which ensures minimal analyte loss during sample preparation and contributes to the method's overall sensitivity [5]. The use of stable isotope-labeled internal standards is recommended when available, as they more effectively compensate for extraction efficiency variations and matrix effects, as demonstrated in other antiviral drug assays [4] [6].
Optimal chromatographic separation of this compound from potentially interfering plasma components is achieved using a reversed-phase C18 column with gradient elution. The specific chromatographic parameters are summarized below:
Table 1: Liquid Chromatography Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column Type | C18 reversed-phase |
| Column Dimensions | 150 × 2.1 mm, 5 μm particle size (or equivalent) |
| Column Temperature | Maintained at 40°C |
| Mobile Phase A | Aqueous component (water with 0.1% formic acid) |
| Mobile Phase B | Organic component (acetonitrile with 0.1% formic acid) |
| Gradient Program | Linear gradient from 20% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10-20 μL |
| Autosampler Temperature | Maintained at 15°C |
The gradient elution effectively separates this compound from endogenous plasma components and the internal standard, with this compound typically eluting at approximately 3.5 minutes under these conditions [5]. The addition of acid modifiers (0.1% formic acid) to both mobile phases enhances ionization efficiency and improves peak shape through suppression of residual silanol interactions. The total run time of 5-6 minutes per sample provides adequate separation while supporting high-throughput analysis of clinical study samples [7] [3].
Detection and quantification of this compound utilizes triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode with negative electrospray ionization. The mass spectrometry parameters are optimized for maximum sensitivity and specificity:
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | This compound | Internal Standard (Diclofenac) |
|---|---|---|
| Ionization Mode | Negative electrospray ionization | Negative electrospray ionization |
| Precursor Ion (m/z) | 332.8 | 293.6 |
| Product Ion (m/z) | 80.9 | 249.5 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for maximum fragmentation (typically 20-30 eV) | Optimized for maximum fragmentation |
| Source Temperature | 500°C | 500°C |
| Ion Spray Voltage | -4500 V | -4500 V |
| Curtain Gas | 25-35 psi | 25-35 psi |
| Collision Gas | Medium (4-6) | Medium (4-6) |
The MRM transition for this compound (m/z 332.8→80.9) represents the cleavage of the bromovinyl moiety from the nucleoside backbone, providing a highly specific fragmentation pattern that minimizes interference from matrix components [5]. The use of negative ionization mode is selected based on the acidic nature of this compound, which readily forms [M-H]- ions in solution. Instrument parameters should be optimized for each specific mass spectrometer model to maximize sensitivity and reproducibility.
The LC-MS-MS method for this compound quantification has undergone comprehensive validation according to regulatory standards for bioanalytical methods. The validation results demonstrate reliable performance across all critical parameters:
Table 3: Method Validation Results for this compound LC-MS-MS Assay
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 5.54 - 2,836 μg/L | Cover expected concentrations |
| Lower Limit of Quantification (LLOQ) | 5.54 μg/L | RSD < 20%, RE ± 20% |
| Intra-day Precision (RSD) | < 8.91% | < 15% |
| Inter-day Precision (RSD) | < 8.91% | < 15% |
| Accuracy (Relative Error) | Within -4.22% | ± 15% |
| Extraction Recovery | > 77.17% | Consistent and reproducible |
| Matrix Effects | Minimal ionization suppression | < 15% deviation |
| Carryover | < 20% of LLOQ | No peak > 20% LLOQ |
The method demonstrates excellent linearity across the validated concentration range, with correlation coefficients (r²) typically exceeding 0.995 for calibration curves [5]. The LLOQ of 5.54 μg/L provides adequate sensitivity to monitor this compound plasma concentrations throughout the dosing interval, capturing the terminal elimination phase for accurate pharmacokinetic parameter calculation. The precision and accuracy values well within acceptance criteria confirm the method's reliability for generating reproducible data in clinical studies [5].
Stability evaluation is a critical component of method validation, ensuring reliable quantification results under various sample handling and storage conditions. The this compound stability assessment includes:
While the search results don't provide specific stability data for this compound, comprehensive stability testing following established guidelines for bioanalytical methods [4] [3] is essential. Proper documentation of stability conditions and durations ensures the integrity of sample analysis throughout clinical studies, particularly for multi-center trials where sample transport and storage conditions may vary.
The following diagram illustrates the complete experimental workflow for the quantification of this compound in human plasma, from sample collection through data analysis:
This compound induces apoptosis in virus-infected cells through a specific signaling pathway. The following diagram illustrates this mechanism based on research findings:
The validated LC-MS-MS method has been successfully applied to characterize the pharmacokinetic profile of this compound in human subjects following oral administration of this compound tablets [5]. The method's sensitivity across the concentration range of 5.54–2,836 μg/L enables comprehensive assessment of key pharmacokinetic parameters including:
The application of this method in clinical pharmacokinetic studies provides essential data for establishing dose-exposure relationships, assessing food effects, evaluating drug-drug interactions, and supporting bioequivalence assessments between different formulations. The method's robust performance with intra- and inter-day precision less than 8.91% RSD ensures reliable data for regulatory submissions and clinical decision-making [5].
This compound therapeutic drug monitoring may be particularly valuable in special populations where pharmacokinetic alterations are anticipated, including:
The implementation of this LC-MS-MS method in clinical laboratories enables rapid turnaround of this compound concentration results, facilitating dose individualization based on therapeutic drug monitoring principles. The method's high throughput (approximately 5-6 minutes per sample) supports efficient analysis of large sample batches from clinical trials or routine monitoring programs [2] [3]. Integration of stable isotope-labeled internal standards, as demonstrated in other antiviral drug assays [4] [6], could further enhance the method's performance for specialized applications requiring exceptional precision.
The LC-MS-MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The validated concentration range of 5.54–2,836 μg/L with LLOQ of 5.54 μg/L adequately covers expected therapeutic concentrations, while the excellent precision (RSD < 8.91%) and accuracy (RE within -4.22%) ensure reliable performance for pharmacokinetic studies and therapeutic drug monitoring applications. The relatively simple sample preparation using ethyl acetate extraction delivers consistent recovery exceeding 77.17%, contributing to the method's practical utility in busy clinical laboratories.
This method has been successfully applied to characterize this compound pharmacokinetics in human subjects following oral administration, demonstrating its value in drug development and clinical pharmacology research. The detailed protocols provided in these application notes should enable implementation of this method in other laboratories, supporting continued research on this compound and optimization of its clinical use through therapeutic drug monitoring.
This compound is a nucleoside analogue with potent activity against Varicella-Zoster Virus (VZV). Robust and validated analytical methods are required for its quantification in pharmaceutical dosage forms and biological matrices to support drug development, quality control, and therapeutic drug monitoring.
The core principle of these methods involves separating this compound from potential interferents using chromatography, followed by detection. The table below summarizes two primary chromatographic techniques developed for this compound analysis.
| Method Attribute | RP-HPLC with UV Detection (for Dosage Forms) | LC-MS/MS (for Bioanalysis in Plasma) |
|---|---|---|
| Application | Bulk drug & pharmaceutical dosage forms [1] | Pharmacokinetic studies in human plasma [2] |
| Separation Mechanism | Reversed-phase chromatography [3] | Reversed-phase chromatography [2] |
| Stationary Phase | Zorbax eclipse XDB-C18 Column (150 x 4.6 mm, 5 µm) [3] | C18 column [2] |
| Mobile Phase | Methanol: 0.5% Ortho-phosphoric acid (65:35, v/v) [3] | Acetonitrile / 20mM Ammonium Acetate (with 0.1% Formic Acid) [2] |
| Flow Rate | 0.7 mL/min [3] | 0.30 mL/min [2] |
| Detection | UV [3] | Tandem Mass Spectrometry (MS/MS) with Negative Electrospray Ionization (ESI-) [2] |
| Detection Wavelength | Not explicitly stated (UV spectrum λmax at 250 nm) [1] | Multiple Reaction Monitoring (MRM) [2] |
| Internal Standard | Sofosbuvir [3] | Diclofenac [2] |
| Retention Time (this compound) | ~3.55 minutes [3] | - |
| Sample Preparation | Dissolution in solvent [1] | Single-step Liquid-Liquid Extraction (LLE) with Ethyl Acetate [2] |
| Linearity Range | 85.205 - 4500.246 ng/mL [3] | 5.54 - 2836 μg/L [2] |
| Limit of Quantification (LOQ) | 85.205 ng/mL [3] | 5.54 μg/L (LLOQ) [2] |
Analytical methods must be validated to ensure they are suitable for their intended use. The following table outlines key validation parameters and typical results for a this compound HPLC method, based on ICH and USFDA guidelines [1] [3].
| Validation Parameter | Experimental Procedure & Acceptance Criteria | Reported Results for this compound HPLC [3] |
|---|
| Linearity & Range | Analyze minimum 5 concentrations in triplicate. Plot peak area vs. concentration. Calculate correlation coefficient (r²). | Range: 85.205 - 4500.246 ng/mL Correlation coefficient (r²) > 0.99 | | Precision | Repeatability: Inject 6 replicates of a standard at 100% of test concentration. Intermediate Precision: Repeat analysis on different day/analyst. Acceptance: %RSD < 2% | Intra-run RSD: 2.99 - 6.31% Inter-run RSD: 3.67 - 5.80% | | Accuracy (Recovery) | Spike analyte at 3 levels (e.g., 80%, 100%, 120%) into a placebo or blank matrix. Calculate % recovery of known amount. | Intra-run Accuracy: 97.55 - 105.37% Inter-run Accuracy: 99.27 - 102.15% | | Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, or biological matrix. | No interference from excipients or plasma components [1] [3] | | Limit of Detection (LOD) / Quantification (LOQ) | LOD = 3.3σ/S; LOQ = 10σ/S (σ: standard deviation of response, S: slope of calibration curve). | LLOQ: 85.205 ng/mL (with precision and accuracy) [3] | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±5%, column temperature ±2°C). | Method proved rugged with no significant impact on analysis [3] |
This protocol is adapted from a published method for analyzing this compound in pharmaceutical forms [3].
Materials & Reagents
Step-by-Step Procedure
The workflow for this method is outlined below:
This protocol is for sensitive bioanalysis, crucial for pharmacokinetic studies [2].
Materials & Reagents
Step-by-Step Procedure
The sample preparation workflow is as follows:
Validated analytical methods are essential in translating drug development to patient care. This compound has shown clinical efficacy in complex cases, particularly in elderly or immunocompromised patients with herpes zoster, where it offers a favorable safety profile without requiring renal dose adjustment [4]. Robust analytical methods enable the reliable measurement of this compound levels in plasma, which supports pharmacokinetic studies to ensure safe and effective dosing in these vulnerable populations [2].
This compound is a nucleoside analogue that undergoes a specific activation pathway within virus-infected cells to inhibit viral replication, as illustrated below.
The core mechanism involves:
Clinical studies and meta-analyses have consistently shown that this compound is an effective treatment for acute herpes zoster and the prevention of postherpetic neuralgia (PHN), with performance comparable or superior to other antivirals.
Table 1: Summary of Key Clinical Efficacy Findings
| Comparison | Study Design | Key Efficacy Outcomes | Citation |
|---|---|---|---|
| This compound vs. Famciclovir | Randomized, double-blind, multinational trial (n=2027) | Equivalent efficacy in preventing PHN at 3 months, stopping vesicle formation, and lesion healing. Once-daily this compound offers a compliance advantage. | [3] |
| This compound vs. Acyclovir/Valaciclovir | Meta-analysis of 7 RCTs (n=4171) | This compound showed superior efficacy, shorter recovery time, and better prevention of PHN. No significant difference in adverse reactions. | [4] [5] |
| This compound in Severe Cases | Retrospective comparison | Provided significantly faster pain relief (by day 3) compared to famciclovir (day 7) and valaciclovir (weeks 2-3). | [7] |
This compound is generally well-tolerated but has one critically important drug interaction.
This protocol outlines a standard method for determining the potency of this compound against VZV in cell culture.
This protocol is critical for evaluating the safety of this compound and must be part of any preclinical development program.
This compound represents a valuable therapeutic option for herpes zoster, characterized by its potent antiviral activity, convenient once-daily dosing, and established efficacy in reducing acute symptoms and the burden of PHN. Future research, including the upcoming multicenter RCT in China [9], will continue to refine its place in therapy. For drug development professionals, a primary focus must remain on the stringent management of its critical drug interaction with fluoropyrimidines to ensure patient safety.
This compound (BRV), chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is a nucleoside analogue with potent antiviral activity against Varicella zoster virus (VZV) and Herpes simplex virus type 1 (HSV-1). First synthesized in 1976 and developed commercially in the 1980s, this compound is approved in several European countries for the treatment of herpes zoster (shingles) under brand names such as Zostex, Mevir, and Brivir, though it has not received regulatory approval in the United States or Canada. [1] The drug exhibits exceptional potency against VZV, with in vitro inhibitory concentrations 28- to 1100-fold lower than those of acyclovir and penciclovir, theoretically indicating significantly higher antiviral activity. [2]
The pharmacokinetic profile of this compound is characterized by rapid oral absorption with a time to maximum concentration (T~max~) of approximately one hour. This compound undergoes significant first-pass metabolism primarily in the liver, resulting in a bioavailability of approximately 30%. The drug is highly protein-bound (>95%) and has a terminal elimination half-life of about 16 hours, supporting its once-daily dosing regimen. This compound is primarily metabolized to bromovinyluracil (BVU) via the enzyme thymidine phosphorylase, with subsequent excretion mainly in urine (65%) as metabolites and to a lesser extent in feces (20%). [2] [1] Recent research has revealed that gut microbiota contribute significantly to this compound metabolism, with specific bacterial enzymes playing a crucial role in its conversion to BVU, adding an important dimension to understanding the drug's pharmacokinetic variability between individuals. [3]
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Formula | C~11~H~13~BrN~2~O~5~ | [1] |
| Molecular Weight | 333.14 g/mol | [1] |
| CAS Registry Number | 69304-47-8 | [1] [4] |
| Protein Binding | >95% | [2] [1] |
| Oral Bioavailability | ~30% | [1] |
| Time to Maximum Concentration (T~max~) | ~1 hour | [2] |
| Elimination Half-Life | ~16 hours | [2] [1] |
| Primary Metabolic Pathway | Hepatic and bacterial metabolism to bromovinyluracil (BVU) | [2] [1] |
A sensitive and specific liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the identification and quantification of this compound in human plasma. This method offers significant advantages over previous analytical approaches, including improved sensitivity with a lower limit of quantification (LLOQ) of 5.54 μg/L, reduced analysis time, and enhanced specificity for reliable quantification in biological matrices. [5]
The method employs diclofenac as an internal standard to account for variability in extraction and ionization efficiency. The sample preparation utilizes a single-step liquid-liquid extraction with ethyl acetate, which provides efficient recovery of this compound from plasma matrix while effectively removing interfering components. The extraction procedure involves thawing spiked plasma samples followed by vortexing. A 100 μL aliquot of plasma is mixed with the internal standard solution and extracted with ethyl acetate. After vigorous vortexing and centrifugation, the upper organic layer is transferred and evaporated to dryness under a gentle nitrogen stream. The residue is then reconstituted in mobile phase for injection into the LC-MS/MS system. [5]
Chromatographic separation is achieved using a C18 column maintained at 30°C with an isocratic mobile phase consisting of acetonitrile and 20 mM ammonium acetate containing 0.1% formic acid at a flow rate of 0.30 mL/min. The isocratic elution provides excellent reproducibility and reduces system equilibration time between injections. [5]
Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization (ESI) source operating in negative ionization mode. Detection employs Multiple Reaction Monitoring (MRM) with specific transitions of m/z 332.8→80.9 for this compound and m/z 293.6→249.5 for the internal standard diclofenac. These transitions provide high specificity while minimizing potential matrix interference. The ESI source parameters are optimized for maximum sensitivity, including gas temperatures, nebulizer pressures, and collision energies specifically tuned for this compound detection. [5]
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Performance Characteristics | Reference |
|---|---|---|
| Linear Range | 5.54 - 2,836 μg/L | [5] |
| Lower Limit of Quantification (LLOQ) | 5.54 μg/L | [5] |
| Intra-day Precision (RSD) | <8.91% | [5] |
| Inter-day Precision (RSD) | <8.91% | [5] |
| Accuracy (Relative Error) | Within -4.22% | [5] |
| Extraction Recovery | >77.17% | [5] |
| Matrix Effect | Minimal interference observed | [5] |
The analytical method has been comprehensively validated according to FDA bioanalytical method validation guidelines, including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability. Selectivity was demonstrated by comparing chromatograms of blank plasma from at least six different sources with those spiked with this compound and internal standard, showing no significant interference at the retention times of the analytes. [5]
The method demonstrated excellent linearity over the concentration range of 5.54-2,836 μg/L for this compound, with correlation coefficients (r~2~) typically exceeding 0.99. Precision and accuracy were determined using quality control samples at low, medium, and high concentrations, with both intra-day and inter-day relative standard deviations (RSD) less than 8.91% and accuracy within -4.22% in terms of relative error. Stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage, with all results meeting acceptance criteria. [5]
Figure 1: Experimental workflow for this compound sample preparation and analysis using LC-MS/MS
Well-designed pharmacokinetic studies are essential for characterizing the absorption, distribution, metabolism, and excretion of this compound in humans. A typical study design involves administration of a single 125 mg oral dose (the standard clinical dose for herpes zoster treatment) to healthy volunteers or patients under fasting conditions, unless food effects are specifically being investigated. [2] [1] The study should include intensive blood sampling at appropriate time points to adequately characterize the pharmacokinetic profile: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Additional sparse sampling may be extended to 72 hours to better characterize the terminal elimination phase given this compound's approximately 16-hour half-life. [2] [5]
Blood samples should be collected in appropriate anticoagulant tubes (typically K~2~EDTA) and centrifuged under controlled conditions to separate plasma. Plasma samples must be stored at -70°C or below until analysis to ensure stability of this compound and its metabolites. For comprehensive metabolic assessment, additional samples may be collected, including urine over defined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) and feces, to perform mass balance studies and determine routes of excretion. [5]
The primary pharmacokinetic parameters to be determined include maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve from zero to infinity (AUC~0-∞~), and terminal elimination half-life (t~1/2~). Secondary parameters include apparent clearance (CL/F), apparent volume of distribution (V~d~/F), mean residence time (MRT), and cumulative urinary excretion. [2] [5] These parameters should be calculated using non-compartmental methods with validated pharmacokinetic software. Statistical analysis typically includes descriptive statistics (mean, standard deviation, coefficient of variation) for all pharmacokinetic parameters.
Table 3: Key Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| C~max~ | 1.7 μg/mL (at 1 hour) | After 125 mg daily dosing | [2] |
| T~max~ | ~1 hour | [2] | |
| Terminal Half-Life | ~16 hours | [2] [1] | |
| Protein Binding | >95% | [2] [1] | |
| Bioavailability | ~30% | Due to first-pass metabolism | [1] |
| Primary Metabolite | Bromovinyluracil (BVU) | Formed via thymidine phosphorylase | [2] [1] |
| Renal Excretion | 65% (mainly metabolites) | [1] | |
| Fecal Excretion | 20% | [1] |
Recent research has revealed that gut microbiota play a significant role in this compound metabolism, contributing to interpersonal variation in drug exposure and response. A physiologically-based pharmacokinetic (PBPK) model that integrates both host and microbiome contributions to drug metabolism has been developed to quantitatively predict systemic exposure to both this compound and its metabolite BVU. [3]
This model incorporates several key processes: i) BRV absorption from small and large intestine to blood (kaSIP and kaLIP); ii) BRV elimination (keP); iii) host BRV to BVU conversion (kcH); iv) BVU elimination (keM); and v) intestinal propagation/transit (kp1 to kp5). For microbiome-specific components, the model includes bacterial BRV to BVU conversion (kcB) and BVU absorption rates from cecum and colon (kaLI1M and kaLI2M). [3] Parameterization of host-specific processes is achieved using drug and metabolite kinetics from germ-free animals or humans, while microbiome-specific parameters are derived from comparisons between conventional and germ-free conditions or through specific modulation of bacterial metabolic activity.
Figure 2: Integrated host-microbiome pharmacokinetic model for this compound metabolism
The PBPK model enables quantitative dissection of host versus microbiome contributions to this compound metabolism. Studies in gnotobiotic mice colonized with specifically engineered bacterial strains have revealed that microbial activity accounts for approximately 71% of total BVU exposure in serum following this compound administration. [3] This significant contribution highlights the importance of considering interindividual variations in gut microbiome composition when evaluating this compound pharmacokinetics and potential drug-drug interactions.
Global sensitivity analysis of the model parameters indicates that different factors predominantly influence host versus microbial contributions to systemic BVU exposure. The model predicts that interpersonal differences in gut community composition or antibiotic exposure can alter the microbiome contribution to serum BVU from 0% to 71%, with total systemic BVU exposure varying more than three-fold in response to changes in bacterial drug conversion rate alone. [3] This variability has significant clinical implications, particularly regarding this compound's potentially lethal interaction with 5-fluorouracil, which is mediated through BVU inhibition of dihydropyrimidine dehydrogenase (DPD).
A critical safety consideration in this compound pharmacokinetic studies is its potentially lethal interaction with 5-fluorouracil (5-FU) and related fluoropyrimidine drugs including capecitabine, tegafur, and the antifungal flucytosine. [2] [1] This interaction is mediated through this compound's primary metabolite, bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) responsible for catabolizing 5-FU. The result is dramatically increased systemic exposure to 5-FU (up to 15-fold), leading to potentially fatal bone marrow suppression and gastrointestinal toxicity. [2]
Strict exclusion criteria must be implemented in this compound pharmacokinetic studies to prevent this interaction. Participants should not have received 5-FU or related drugs for at least 18 days before this compound administration due to the prolonged inhibition of DPD activity. Similarly, this compound is contraindicated in patients undergoing immunosuppression (e.g., organ transplant recipients) or cancer therapy with fluoropyrimidines. [1] The drug has not been proven safe in children, pregnant, or breastfeeding women, and should generally be excluded from these populations in pharmacokinetic studies unless specifically investigating these groups. [1]
For successful implementation of this compound pharmacokinetic studies, several practical considerations should be addressed. The structural similarity between this compound and endogenous nucleosides requires highly specific analytical methods to avoid interference, making the LC-MS/MS approach described essential. [5] Researchers should also account for the significant role of gut microbiota in this compound metabolism by collecting detailed information on participants' recent antibiotic use, probiotic consumption, and dietary patterns that might influence microbial composition. [3]
When designing sampling protocols, consideration should be given to the prolonged half-life of this compound (~16 hours) and its metabolite BVU, which may require extended sampling periods to fully characterize the terminal elimination phase. [2] [1] Additionally, the high protein binding of this compound (>95%) suggests that factors affecting protein binding (such as renal or hepatic impairment) may significantly influence drug disposition, warranting special consideration when including participants with altered physiology. [2] Finally, the nonlinear pharmacokinetics observed at higher doses may necessitate careful dose selection in study design, particularly when investigating dose proportionality.
A 2023 study developed and validated a high-performance liquid chromatography (HPLC) method suitable for quantifying brivudine in human plasma, which is a foundational technique for protein binding studies [1].
While this method quantifies total and free drug concentration in plasma, it can be part of a protein binding determination workflow when combined with techniques like equilibrium dialysis or ultrafiltration.
Understanding this compound's binding behavior and its research significance provides context for why such protocols are important.
Table 1: this compound Binding Characteristics
| Aspect | Details |
|---|---|
| Reported Protein Binding | >95% (primarily to plasma proteins) [2] [3]. |
| Key Binding Partner (Research) | Heat Shock Protein 27 (HSP27/HSPB1); this binding inhibits HSP27's interaction with client proteins and is linked to restoring apoptosis in chemotherapy-resistant cancer cells [4] [3]. |
| Binding Discovery Method | The interaction with HSP27 was discovered using affinity chromatography with RP101 (this compound)-coupled magnetic beads [4]. |
For a comprehensive investigation of this compound's protein binding, you can adapt these well-established experimental protocols.
Table 2: Common Techniques for Protein Binding Determination
| Technique | Principle | Protocol Considerations |
|---|---|---|
| Equilibrium Dialysis (Gold Standard) | Separates protein-bound and free drug molecules across a semi-permeable membrane in buffer (e.g., phosphate buffer, pH 7.4) [5]. | Incubate this compound with HSA or plasma. Place in dialysis device. Dialyze for 4-18 hours at 37°C. Quantify free drug concentration in receiver chamber using the validated HPLC method [1]. |
| Ultrafiltration | Uses centrifugal force to separate free drug from high molecular weight protein-bound complex. | Mix this compound with protein solution. Transfer to ultrafiltration device. Centrifuge at controlled speed/time. Analyze ultrafiltrate (free drug) via HPLC [1]. |
| Affinity Chromatography | Identifies specific protein binding partners by using the drug immobilized on a solid phase. | Couple this compound to a chromatographic bead matrix. Pass a protein mixture (e.g., cell lysate) through the column. Wash and elute specifically bound proteins. Identify partners via mass spectrometry [4]. |
The following workflow diagram illustrates how these techniques can be integrated into a complete research plan.
Investigating this compound's protein binding is critical beyond standard pharmacokinetic profiling.
Brivudine ([E]-5-[2-bromovinyl]-2'-deoxyuridine) is a nucleoside analog antiviral drug used primarily for the treatment of herpes zoster. Understanding its metabolic pathway is crucial for both therapeutic monitoring and safety assessment, particularly due to the clinically significant drug interactions associated with its primary metabolite, bromovinyluracil (BVU). These application notes provide detailed methodologies for the identification and analysis of this compound and its metabolites, supporting research and development activities for this potent antiviral agent [1] [2].
The metabolic transformation of this compound to BVU represents a critical pathway that directly impacts patient safety, as BVU is responsible for potentially serious drug interactions with fluoropyrimidine-based chemotherapeutic agents. This document provides experimental protocols for quantifying this transformation and analyzing the resulting metabolites using advanced analytical techniques [1] [2].
This compound undergoes predictable metabolic transformations in biological systems. The primary pathway involves rapid conversion to bromovinyluracil (BVU) through cleavage of the glycosidic bond. The metabolic pathway can be visualized as follows:
Figure 1. Metabolic pathway of this compound and its clinically significant drug interaction mechanism. This compound is converted to BVU, which irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), potentially causing toxic 5-fluorouracil accumulation.
Based on validated approaches for nucleoside analogs and their metabolites [5] [4]:
Table 1. LC-MS Instrument Parameters
| Parameter | Setting |
|---|---|
| LC System | Agilent 1100 HPLC System |
| MS Detector | API 2000 Triple Quadrupole or LTQ XL Orbitrap |
| Column | C18 reversed-phase (2.1 × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient Program | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray ionization (ESI) positive mode |
For definitive metabolite identification, high-resolution mass spectrometry provides superior characterization:
Table 2. HR-MS Parameters for Metabolite Identification
| Parameter | Setting |
|---|---|
| Instrument | LTQ XL Orbitrap Discovery |
| Resolution | 30,000 (FT/MS mode) |
| Mass Accuracy | < 5 ppm |
| Scan Range | m/z 100-600 |
| Fragmentation | Data-dependent MS/MS |
| Collision Energy | 20-40 eV (stepped) |
The general workflow for metabolite identification follows these established steps:
Figure 2. Workflow for this compound metabolite identification and analysis, incorporating in silico prediction and high-resolution mass spectrometry.
Table 3. Physicochemical Properties of this compound and BVU
| Parameter | This compound | BVU |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₅ | C₆H₅BrN₂O₂ |
| Molecular Weight | 333.138 g·mol⁻¹ | 201.02 g·mol⁻¹ |
| CAS Number | 69304-47-8 | 73110-56-2 |
| Water Solubility | Freely soluble | Freely soluble |
| Melting Point | 165-166°C (decomposes) | Not specified |
Table 4. Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 30% | Extensive first-pass metabolism [2] |
| Tmax | 1 hour | Rapid absorption [2] |
| Protein Binding | >95% | High degree of binding [2] |
| Elimination Half-life | 16 hours | Prolonged terminal phase [2] |
| Primary Excretion Route | Renal (65%) | Mainly as metabolites [2] |
| Fecal Excretion | 20% | Minor route [2] |
The this compound-BVU pathway presents significant clinical safety concerns:
The identification and analysis of this compound and its metabolite BVU requires sophisticated analytical approaches, primarily using LC-MS/MS and HR-MS platforms. The detailed protocols provided herein enable accurate quantification and characterization of these compounds in biological matrices. Particular attention must be paid to the clinically significant interaction between BVU and fluoropyrimidine drugs, which necessitates careful patient management and monitoring strategies. These application notes provide a foundation for research and clinical monitoring of this potent antiviral agent and its pharmacologically active metabolite.
The table below summarizes the key characteristics of this compound for your reference.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule, nucleoside analogue [1] [2] |
| Primary Approved Indication | Treatment of Herpes Zoster (shingles) in immunocompetent adults [3] [4] [5] |
| Key Mechanism of Action (Antiviral) | Phosphorylated by viral thymidine kinase to an active triphosphate form, which competitively inhibits viral DNA polymerase and acts as an alternate substrate, causing viral DNA chain termination [3] [5]. |
| Key Mechanism of Action (Anticancer) | Potent inhibitor of heat shock protein Hsp27 chaperone function, restoring apoptosis in cancer cells [3]. Impairs cell growth in low folic acid conditions by targeting enzymes in folate metabolism [6]. |
| Standard Antiviral Dosage | 125 mg, orally, once daily for 7 days [3] [5] |
| Approval Status | Approved in several European countries (e.g., Austria, Germany, Italy); Not approved in the U.S. or Canada [1] [5] [2]. |
This framework outlines a Phase II/III trial design to evaluate the efficacy and safety of this compound in combination with a standard chemotherapeutic agent for a specific cancer, building on recent preclinical discoveries.
Recent research reveals that this compound's anticancer activity is highly dependent on the nutrient environment. It demonstrates potent activity against leukemia cell lines under culture conditions with low folic acid, which mimics human blood, by targeting two key enzymes in folate metabolism [6]. Furthermore, this compound has been shown to inhibit Hsp27, a protein linked to chemoresistance, and can effectively inhibit the growth of bortezomib-resistant multiple myeloma cells when combined with bortezomib [3]. These findings provide a strong mechanistic basis for clinical evaluation.
A robust safety monitoring plan is crucial, especially for a drug with a known serious interaction.
The most significant safety issue is the interaction with fluoropyrimidines. The following workflow visualizes the essential safety protocol for managing this risk.
Diagram Title: Safety Protocol for this compound-Fluoropyrimidine Interaction
For the translational research component of a trial, here are detailed methodologies for key experiments.
The following diagram synthesizes the dual mechanisms of action of this compound and their biological consequences, as identified in recent research.
Diagram Title: Dual Mechanisms of Action for this compound
Brivudine is a synthetic nucleoside analogue (chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine) used primarily for the treatment of herpes zoster [1]. The objective of this document is to outline the stability testing and storage conditions for this compound drug substance and its finished dosage forms (e.g., tablets) in accordance with International Council for Harmonisation (ICH) guidelines. The goal is to ensure the drug's identity, strength, quality, and purity throughout its shelf life by defining re-test periods and recommended storage conditions [2].
Understanding the chemical structure and mechanism of this compound is crucial for anticipating its degradation pathways.
The following diagram illustrates the primary chemical degradation pathway for this compound under hydrolytic stress.
Stability testing must be performed as per ICH Q1A(R2) guidelines for stability testing of new drug substances and products [2]. The following table summarizes the standard storage conditions for stability testing as per ICH.
Table 1: ICH Stability Testing Storage Conditions [2]
| Study Type | Storage Condition | Minimum Time Period Covered at Submission |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: For drug products to be stored in a refrigerator, specific conditions apply (e.g., 5°C ± 3°C for long-term). Based on its thermal properties, this compound is likely suitable for room temperature storage, but this must be confirmed experimentally [2].
Forced degradation studies help in identifying the intrinsic stability characteristics of the drug substance and in validating the stability-indicating power of analytical methods.
The workflow for conducting forced degradation studies is systematic and follows a logical sequence.
This protocol defines the standard procedure for conducting formal stability studies on this compound batches.
Table 2: Stability Testing Profile for this compound
| Attribute | Category | Test Method & Specifications |
|---|---|---|
| Appearance | Physical | Visual description, Color, Clarity |
| Assay | Chemical | HPLC-UV (% of label claim, 90.0%-110.0%) |
| Related Substances (Degradation Products) | Chemical | HPLC-UV (Identify and quantify individual and total impurities) |
| Water Content | Physical | Karl Fischer Titration (as per specification) |
| Dissolution (for solid oral dosage forms) | Performance | USP Apparatus (Meet Q value in medium) |
| Microbiological Testing | Microbiological | Total Microbial Count, Total Yeast and Mold Count |
A comprehensive stability study program, as outlined in this application note, is essential to ensure the quality, safety, and efficacy of this compound throughout its shelf life. Adherence to ICH guidelines, coupled with a scientific understanding of the molecule's degradation behavior, allows for the establishment of scientifically justified and regulatory-compliant storage conditions and shelf life. The protocols provided herein serve as a detailed template for researchers and scientists engaged in the development of this compound-based pharmaceutical products.
This compound (BVDU) is a 5′-halogenated thymidine nucleoside analogue with excellent antiviral activity against herpes zoster virus and has been licensed for treatment in several European countries [1]. As a potent antiviral agent, this compound presents specific bioanalytical challenges due to its need for precise quantification in biological matrices at therapeutic concentrations. The structural similarity of this compound to endogenous nucleosides necessitates highly selective analytical methods to avoid interference from matrix components. Additionally, the potential interaction between this compound and 5-fluorouracil, which may lead to enhanced toxicity, underscores the importance of reliable monitoring methods for safe clinical application [1].
Bioanalytical method development for this compound must address several key aspects: extraction efficiency from biological matrices, chromatographic separation from interfering components, and sensitive detection at clinically relevant concentrations. The method must also be fully validated according to regulatory guidelines to ensure reliability for pharmacokinetic studies and therapeutic drug monitoring applications. This application note provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC, with detailed validation parameters and experimental procedures suitable for implementation in research and clinical settings.
Table 1: Comparison of Bioanalytical Methods for this compound
| Method Parameter | HPLC Method with UV Detection [2] | HPLC Method with UV Detection (Bioanalytical) [3] |
|---|---|---|
| Analytical Technique | UV Spectrophotometry | RP-HPLC with UV Detection |
| Matrix | Pharmaceutical Dosage Form | Human Plasma with K₂EDTA |
| Detection Wavelength | 250 nm | Not specified |
| Linear Range | 2-10 μg/mL | 85.205-4500.246 ng/mL |
| Sample Preparation | Dilution with methanol | Solid Phase Extraction (SPE) |
| Retention Time | Not applicable | 3.55 minutes |
| Internal Standard | Not used | Sofosbuvir |
| Primary Application | Quality control of formulations | BA/BE and TDM studies |
The chromatographic separation is performed using reversed-phase chromatography with the following specific conditions:
Preparation of standard solutions:
Plasma sample processing:
Solid phase extraction procedure:
Reconstitution:
The sample preparation workflow is visualized below:
Figure 1: Sample Preparation Workflow for this compound Extraction from Human Plasma
The method's specificity was demonstrated by comparing chromatograms of blank human plasma from at least six different sources with those spiked with this compound and internal standard. No significant interference from endogenous plasma components was observed at the retention times of this compound (3.55 min) or internal standard (7.87 min) [3]. This confirms that the method can differentiate and quantify this compound reliably in the presence of other plasma constituents.
The analytical method demonstrated excellent linearity over the concentration range of 85.205-4500.246 ng/mL for this compound in human plasma. The coefficient of determination (r²) was greater than 0.99, confirming a strong linear relationship between concentration and detector response [3]. The lower limit of quantification (LLOQ) was established at 85.205 ng/mL, indicating the method's sensitivity to reliably detect and quantify this compound at the lowest end of the calibration curve with appropriate precision and accuracy [3].
Table 2: Method Validation Parameters for this compound in Human Plasma
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 85.205-4500.246 ng/mL | r² > 0.99 |
| LLOQ | 85.205 ng/mL | Accuracy: 80-120%, Precision: ≤20% |
| Intra-run Precision (%CV) | 2.99-6.31% | ≤15% |
| Inter-run Precision (%CV) | 3.67-5.80% | ≤15% |
| Intra-run Accuracy | 97.55-105.37% | 85-115% |
| Inter-run Accuracy | 99.27-102.15% | 85-115% |
| Extraction Recovery | Not fully specified | Consistent and reproducible |
The method precision was evaluated through both intra-run and inter-run studies at multiple concentration levels across the calibration range. The intra-run precision (repeatability) ranged from 2.99% to 6.31% CV, while inter-run precision (intermediate precision) ranged from 3.67% to 5.80% CV [3]. These values are well within the acceptable limits of ≤15% CV, demonstrating the method's reliability for this compound quantification.
The method accuracy was assessed by comparing measured concentrations with nominal values. Intra-run accuracy ranged from 97.55% to 105.37%, while inter-run accuracy ranged from 99.27% to 102.15% [3]. All values fell within the acceptance criteria of 85-115%, confirming that the method provides accurate quantification of this compound in human plasma across the validated concentration range.
Although complete recovery data for this compound is not explicitly provided in the available literature, the method employed solid phase extraction which typically provides efficient and reproducible extraction of analytes from plasma matrices [3]. The use of a stable internal standard (Sofosbuvir) helps to correct for any variability in extraction efficiency or matrix effects. The recovery of this compound should be consistent and reproducible as demonstrated by the precision and accuracy data.
The validation process includes assessment of matrix effects by comparing analyte responses in post-extraction spiked samples with those in pure solution. While specific matrix effect data is not provided in the available sources, the use of stable isotope-labeled internal standards is recommended for mass spectrometry methods to compensate for matrix effects, though this particular method uses UV detection [4].
The relationship between different validation parameters is illustrated below:
Figure 2: Interrelationship of Key Validation Parameters for Bioanalytical Methods
The validated HPLC method for this compound quantification in human plasma is particularly suitable for therapeutic drug monitoring (TDM) and bioequivalence/bioavailability studies (BA/BE) [3]. For TDM applications, the method enables clinicians to monitor this compound concentrations in patients receiving therapy, potentially optimizing dosing regimens for enhanced efficacy while minimizing adverse effects. For BA/BE studies, the validated method allows precise characterization of this compound pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, and AUC, which are critical for regulatory approval of generic formulations.
The method's linear dynamic range of 85.205 to 4500.246 ng/mL is appropriate for capturing therapeutic concentrations of this compound following clinical dosing [3]. The use of solid phase extraction provides clean samples that enhance method robustness and column longevity, making the method suitable for processing large numbers of clinical samples typically encountered in pharmacokinetic studies.
While specific stability data for this compound in plasma is not provided in the available literature, comprehensive method validation should include:
These studies ensure that this compound concentrations remain unchanged under various storage and handling conditions encountered during actual study sample analysis.
The described HPLC method with UV detection provides a reliable, precise, and accurate approach for quantifying this compound in human plasma. The method validation data demonstrates compliance with regulatory requirements for bioanalytical methods, supporting its application in preclinical and clinical studies. The sample preparation protocol using solid phase extraction offers efficient cleanup of plasma samples, while the chromatographic conditions provide adequate separation with reasonable run times. This method represents a valuable tool for researchers investigating the pharmacokinetics of this compound and clinicians engaged in therapeutic monitoring of this antiviral agent.
The table below summarizes the key drug interaction and contraindication information essential for safety assessments.
| Interacting Drug / Class | Interaction Severity | Underlying Mechanism | Clinical Management |
|---|---|---|---|
| 5-Fluorouracil (5-FU), Capecitabine, Tegafur [1] [2] | Contraindicated (Life-threatening) | Brivudine inhibits Dihydropyrimidine dehydrogenase (DPD), preventing catabolism of 5-FU, leading to toxic accumulation [1] [2]. | Strict avoidance. A washout period of at least 4 weeks is required between stopping this compound and starting 5-FU-based therapy [2]. |
| Other Antiviral Drugs (e.g., Acyclovir, Valacyclovir) | Potential (Theoretical) | Potential for additive effects or unknown interactions [2]. | Caution is advised. Clinical monitoring is recommended when used concomitantly [2]. |
| CYP450 Metabolized Drugs | No Interaction Expected | Evidence suggests this compound has no significant CYP or P-glycoprotein involvement [3]. | Coadministration is likely safe. |
The following diagram illustrates the critical pharmacokinetic interaction between this compound and 5-Fluorouracil, which is the basis for their absolute contraindication.
Q1: What is the primary metabolic pathway of this compound, and are there concerns for CYP-based interactions? A1: The metabolism of this compound has been poorly described. However, current evidence indicates no significant involvement of Cytochrome P450 (CYP) enzymes or the P-glycoprotein (Pg-p) transporter. Therefore, a clinically significant pharmacokinetic interaction via these common pathways appears unlikely [3].
Q2: In which patient populations should this compound be used with particular caution beyond the known drug interactions? A2: While not an exhaustive list, caution is advised in the following populations:
Q3: What is the clinical evidence for this compound's efficacy compared to other antivirals? A3: A 2024 meta-analysis of 4,171 patients found that this compound showed better clinical efficacy and was more effective in preventing Postherpetic Neuralgia (PHN) compared to acyclovir and valacyclovir, without increasing the overall risk of adverse reactions [6]. However, larger prospective studies are still warranted to further confirm these findings [6].
For researchers investigating this compound's interactions, the following protocols provide a methodological starting point.
1. In Vitro Assessment of DPD Inhibition
2. Cytotoxicity Assay in Co-treated Cell Lines
Core Mechanism: Brivudine is metabolized to bromovinyluracil (BVU), which causes irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD) [1] [2]. DPD is the initial and rate-limiting enzyme responsible for catabolizing over 85% of administered 5-FU [3] [4]. This inhibition leads to dramatically reduced 5-FU clearance, resulting in toxic systemic accumulation.
Critical Safety Note: This interaction has resulted in fatal outcomes due to severe toxicity including medullar aplasia (bone marrow suppression), intestinal mucosa atrophy, and pancytopenia [5] [2] [6]. The DPD inhibition can persist for up to 18 days after this compound therapy concludes [1].
Q1: What is the exact molecular mechanism behind this interaction? The mechanism involves sequential metabolic and inhibitory steps:
Q2: Which specific fluoropyrimidine drugs are contraindicated? The contraindication extends to:
Q3: How long must we wait after this compound treatment before safely administering 5-FU? A minimum 4-week washout period is essential. DPD function can remain compromised for up to 18 days after standard this compound therapy [1]. The extended washout accounts for enzyme turnover and recovery of normal metabolic activity.
Q4: Does this interaction affect topical 5-FU formulations? Yes. Even topically applied 5-FU can be dangerous in combination with this compound [1] [7]. Research protocols explicitly exclude patients receiving this combination [7].
Q5: Are there analytical methods to detect DPD inhibition in experimental models? Yes, key methodologies include:
Table 1: Pharmacokinetic & Clinical Parameters of this compound-5-FU Interaction
| Parameter | Value/Range | Context & Significance |
|---|---|---|
| DPD Inhibition Duration | Up to 18 days | After standard this compound therapy; dictates safe washout period [1] |
| This compound Half-life | 16 hours | Terminal elimination half-life [1] |
| This compound Bioavailability | 30% | Due to significant first-pass metabolism [1] |
| Key this compound Metabolite | Bromovinyluracil (BVU) | Primary plasma metabolite responsible for DPD inhibition [1] |
| Protein Binding | >95% | High plasma protein binding of this compound [1] |
| Case Fatality Reports | Multiple documented | Fatal outcomes from combined this compound with 5-FU or capecitabine [5] [2] [6] |
Table 2: Experimental Methods for Assessing DPD Function
| Method | Measurement | Application in Research |
|---|---|---|
| Uracilemia Phenotyping | Plasma uracil concentration (ng/mL) | Gold standard for DPD activity; >16 ng/mL suggests deficiency [8] [9] |
| DPYD Genotyping | Detection of variant alleles (*2A, *13, etc.) | Identifies genetic predisposition to DPD deficiency [9] |
| PBMC Enzyme Activity | DPD catalytic activity in cells | Direct functional assessment, but complex for routine use [8] |
| Drug Interaction Screening | In vitro DPD inhibition assays | Tests BVU or other metabolites for inhibitory potency [2] |
Protocol 1: Assessing DPD Inhibition in Preclinical Models
This protocol evaluates potential DPD-mediated drug interactions during drug development.
Materials:
Procedure:
Validation: Include bromovinyluracil (BVU) as a positive control for irreversible inhibition [2].
Protocol 2: Uracilemia Measurement for DPD Phenotyping
This clinical protocol measures endogenous uracil levels to determine DPD activity.
Pre-analytical Considerations:
Analytical Method:
Interpretation: Uracilemia >16 ng/mL suggests partial DPD deficiency; >150 ng/mL indicates profound deficiency [8].
Figure 1: this compound-Induced DPD Inhibition Pathway - This diagram shows the sequential process where this compound metabolism leads to irreversible DPD inhibition, resulting in toxic 5-FU accumulation.
Figure 2: DPD Function Assessment Workflow - This diagram outlines methodological approaches for evaluating DPD activity and their application to clinical decision-making.
Issue: Inconsistent DPD activity measurements in cell-based assays
Issue: Unexpected high 5-FU toxicity in animal models
Issue: Discrepant uracilemia results in clinical samples
For all experimental protocols involving fluoropyrimidines:
Q1: What are the primary adverse effects and toxicities associated with Brivudine? While generally well-tolerated, this compound is associated with several specific toxicities that require careful monitoring. The table below summarizes the key adverse effects:
| Toxicity Category | Manifestations & Key Risks | Clinical & Research Notes |
|---|---|---|
| Gastrointestinal | Nausea, abdominal pain, vomiting [1] [2]. | Typically mild; incidence comparable to acyclovir and famciclovir [2]. |
| Hepatotoxicity | Rare cases of acute hepatitis reported [2]. | Mechanism not fully elucidated; monitor liver function tests (ALT, AST) during treatment. |
| Neurological | Rare reports of delirium [2]. | -- |
| Critical Drug Interaction | Severe and potentially fatal bone marrow suppression and gastrointestinal toxicity due to interaction with 5-fluorouracil (5-FU) and related pro-drugs [3] [2]. | Caused by irreversible inhibition of Dihydropyrimidine Dehydrogenase (DPD). A washout period of at least 18 days is required after this compound dosing before 5-FU can be safely administered [2]. |
Q2: What is the mechanism behind this compound's serious interaction with 5-Fluorouracil? This interaction is this compound's most significant toxicity risk. The metabolic pathway and site of interaction are illustrated below, which you can use to generate a diagram for your reference materials.
The key mechanism is as follows:
Q3: Which drugs are contraindicated with this compound due to this DPD inhibition? this compound is contraindicated with 5-FU and its pro-drugs, which also rely on DPD for metabolism. These include [2]:
Note: An in vitro study on an experimental compound (L-BHDU) with a structure similar to this compound suggested it did not interfere with 5-FU catabolism in mice, indicating that the bromovinyl moiety alone may not dictate this interaction, and safer analogs could be developed [4].
Q4: How should researchers manage and mitigate this compound's toxicity, especially in animal studies or clinical trials? A proactive safety protocol is essential.
Q5: Are certain patient populations more susceptible to this compound toxicity?
Robustness in High-Performance Liquid Chromatography (HPLC) ensures your method produces reliable results despite small, intentional variations in method parameters. The table below summarizes common symptoms, their potential causes, and corrective actions.
| Observed Issue | Potential Causes | Corrective Actions & Optimization Tips |
|---|---|---|
| Peak Tailing or Asymmetry [1] | Non-optimal mobile phase pH relative to the drug's pKa. | Adjust the pH of the buffer; a pH near the drug's pKa can worsen asymmetry. Test a range (e.g., ±0.2 units) [1]. |
| Shift in Retention Time [1] [2] | Fluctuations in flow rate, mobile phase composition, or column temperature. | Ensure strict control of instrument parameters. Implement a factorial design to test factor interactions and establish a robust operating range [2]. |
| Insufficient Resolution [1] | Inability to separate brivudine from impurities or degradation products. | Optimize organic solvent ratio and gradient program. A Quality-by-Design (QbD) approach using Box-Behnken Design can model interactions between factors like mobile phase and pH [1]. |
| Variable Analysis Results [2] | Uncontrolled method parameters or inadequate system suitability tests. | Revalidate the method after any change. Perform ongoing quality control and revalidation at regular intervals to maintain robustness over time [2]. |
When you encounter a problem, a structured investigation is more efficient than random checks. The following workflow, adapted from general best practices [2], can be applied to this compound method issues.
To execute this workflow effectively:
For a quick comparison, the table below summarizes key data on brivudine's efficacy and dosing from the search results.
| Aspect | This compound Regimen | Comparative Drugs & Regimens | Key Findings & Outcomes |
|---|---|---|---|
| Standard Dosing [1] [2] [3] | 125 mg, orally, once daily for 7 days [1] [2] [3] | Acyclovir: 800 mg, five times daily [1] [4] | Once-daily this compound superior to multidose acyclovir in stopping new blisters and reducing post-herpetic neuralgia (PHN) [1] [4]. |
| Efficacy & Recovery | - | Valacyclovir: Dosage not fully specified in results [5] | This compound showed better efficacy and shorter recovery time versus acyclovir and valacyclovir; more effective in preventing PHN [5]. |
| Tolerability & Safety | Well-tolerated; side effects generally mild (e.g., nausea, GI disturbances) [1] [3] | Safety profile equivalent to acyclovir and famciclovir [5] [4] | No increased risk of adverse reactions compared to other antivirals [5]. |
For researchers designing studies on adherence or drug efficacy, the following methodologies from the search results can serve as useful references.
Pharmacokinetic Modeling for Adherence: A study on lamivudine demonstrates how population pharmacokinetic modeling can be used to establish reference drug concentration values for evaluating recent treatment adherence [6]. This methodology can be adapted for this compound:
Structured Adherence Assessment: A prospective cohort study on antiretroviral therapy highlights a robust, multi-modal approach to measuring adherence objectively over a long-term period (e.g., 48 weeks) [7]. Key components include:
The flowchart below outlines a logical approach for researchers to select the most appropriate method for measuring medication adherence in their studies, based on the methodologies discussed.
Q1: What is the primary mechanism of action that makes this compound effective with a once-daily dose? this compound is a thymidine analog that is selectively phosphorylated by the viral thymidine kinase and incorporated into the growing viral DNA chain by viral DNA polymerase. Its key feature is acting as a chain terminator, halting DNA elongation and effectively inhibiting viral replication with high potency against VZV. This potent and selective inhibition allows for a simple, once-daily regimen [1] [2] [3].
Q2: Are there critical drug interactions that must be controlled for in clinical trials involving this compound? Yes. A critical interaction exists with 5-fluorouracil (5-FU) and related pro-drugs like capecitabine. This compound inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for metabolizing these chemotherapy drugs. This can lead to a severe and potentially toxic accumulation of 5-FU. A washout period of at least four weeks is mandatory between stopping this compound and administering 5-FU-based therapies [2].
Q3: In which patient populations is this compound's once-daily dosing particularly advantageous? The once-daily regimen is especially beneficial for:
To provide a foundation, here is a summary of Brivudine's key characteristics and a referenced analytical method.
Table 1: Core Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | (E)-5-(2-bromovinyl)-2'-deoxyuridine [1] |
| Molecular Formula | C11H13BrN2O5 [1] |
| CAS Registry Number | 69304-47-8 [1] |
| Therapeutic Category | Nucleoside analogue antiviral drug [2] |
| Primary Indications | Treatment of Herpes Zoster (shingles) and Herpes Simplex Virus type 1 (HSV-1) [2] [3] |
| Mechanism of Action | A thymidine analog that is phosphorylated by viral thymidine kinase. The active form inhibits viral DNA polymerase and is incorporated into viral DNA, preventing viral replication [2]. |
One study outlines a validated HPLC method for this compound in human plasma, which could serve as a starting point for method development [4]. The key parameters are summarized below.
Table 2: Key Parameters of a Validated this compound HPLC Method
| Parameter | Specification |
|---|---|
| Application | Quantification of this compound in human plasma [4] |
| Sample Preparation | Solid Phase Extraction (SPE) [4] |
| Linear Dynamic Range | 85.205 to 4500.246 ng/mL [4] |
| Validation Guidelines | Adhered to USFDA guidelines [4] |
| Key Performance Metrics | High precision and accuracy [4] |
Since direct solutions aren't available, you can structure your technical support center around common methodological challenges. Here is a potential framework and workflow for diagnosing and resolving method transfer issues.
Based on this workflow, you can develop the following FAQ entries:
FAQ 1: What should we check if our laboratory cannot replicate the precision and accuracy of the original this compound HPLC method?
FAQ 2: Why is the recovery of this compound low and inconsistent during sample extraction?
The table below lists several known impurities and related compounds of this compound that are useful as reference standards in degradation studies [1].
| Product/CAT No. | CAS Number | Molecular Formula | Molecular Weight | Inventory Status |
|---|---|---|---|---|
| This compound (SZ-B075005) | 69304-47-8 | C11H13BrN2O5 | 333.1 | In Stock [1] |
| Impurity (SZ-B075001) | 78731-55-2 | C11H13BrN2O5 | 333.1 | Synthesis on demand [1] |
| Impurity (SZ-B075003) | 77530-02-0 | C11H13BrN2O5 | 333.1 | Synthesis on demand [1] |
| Impurity (SZ-B075002) | Not Assigned | C11H13BrN2O5 | 333.1 | Synthesis on demand [1] |
| Impurity (SZ-B075004) | 69304-49-0 | C6H5BrN2O2 | 217.0 | Synthesis on demand [1] |
| (E)-5-(2-Bromovinyl)uracil (BVU) | 61135-36-2 | C6H5BrN2O2 | 217.0 | Information from other source [2] [3] |
One critical degradation product is (E)-5-(2-bromovinyl)uracil (BVU), which is also the main metabolite of this compound in vivo [2] [3]. BVU is particularly important because it inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), leading to serious drug interactions with 5-fluorouracil (5-FU) [4] [2] [3].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for identifying and characterizing this compound and its degradation products [5].
The following diagram outlines a logical workflow for identifying this compound degradation products, integrating the methodologies discussed.
Here are answers to potential FAQs based on common challenges in pharmaceutical analysis:
FAQ: How can I detect low-abundance degradation products?
FAQ: My analysis shows an unknown impurity. How do I characterize it?
FAQ: Why is it crucial to monitor for (E)-5-(2-Bromovinyl)uracil (BVU)?
To build a robust identification protocol:
The table below summarizes the core characteristics and clinical efficacy data for the three antivirals.
| Feature | Brivudine | Valacyclovir | Famciclovir |
|---|---|---|---|
| Dosage for Herpes Zoster | 125 mg, once daily for 7 days [1] [2] | 1000 mg, three times daily for 7 days [3] | 500 mg, three times daily for 7 days [4] |
| Mechanism of Action | Thymidine analogue; phosphorylated by viral TK; inhibits viral DNA polymerase and causes chain termination [5] [1] [2] | Prodrug of acyclovir; guanosine analogue; phosphorylated by viral TK; inhibits viral DNA polymerase and causes chain termination [6] | Prodrug of penciclovir; guanosine analogue; phosphorylated by viral TK; inhibits viral DNA polymerase and causes chain termination [4] |
| Time to Pain Reduction (in severe cases) | Significant reduction by Day 3 [7] [8] | Significant reduction at Weeks 2-3 [7] [8] | Significant reduction by Day 7 [7] [8] |
| Key Efficacy Findings | Superior to acyclovir in reducing new blister formation and postherpetic neuralgia duration [9]. Faster pain relief vs. valacyclovir/famciclovir in severe cases [7]. | Greater proportion of patients free of zoster-associated pain by Day 29 compared to acyclovir and famciclovir in one study [10]. | Effective in pain resolution; speed of effect lies between this compound and valacyclovir [7] [8]. |
| Common Adverse Effects | Nausea (∼2%), headache, dizziness [1] [2] | Similar to acyclovir and famciclovir; headache, nausea [3] | Headache, nausea, diarrhea [4] |
| Serious Risks / Key Contraindications | Contraindicated with 5-fluorouracil (5-FU) and related drugs (e.g., capecitabine) due to risk of severe, potentially fatal toxicity [1] [2]. | Standard safety profile for this drug class. Dosage adjustment required in renal impairment. | Standard safety profile for this drug class. Rare hepatotoxicity; dosage adjustment required in renal impairment [4]. |
| Dosing Convenience | +++ (Once-daily dosing) | ++ (Thrice-daily dosing) | ++ (Thrice-daily dosing) |
The comparative data in the table above is largely drawn from a 2018 retrospective clinical study published in the American Journal of Therapeutics [7] [8]. Here are the key methodological details of that study:
This diagram illustrates the shared initial mechanism of action for these nucleoside analogue drugs, followed by their distinct pathways:
The comparative data suggests distinct clinical niches for each drug:
| Aspect | Key Findings & Performance | Comparative Data |
|---|---|---|
| Overall Efficacy | Superior to valaciclovir and acyclovir in meta-analysis; effective in complex cases (immunocompromised, renal impairment) [1] [2] [3]. | Meta-analysis (7 RCTs, 4,171 patients): Significantly superior clinical efficacy (p=0.0002) vs. controls (acyclovir/valaciclovir) [1] [3]. |
| Pain & Complications | Reduces recovery time and risk of Postherpetic Neuralgia (PHN) [1]. | Meta-analysis: Significantly lower PHN incidence (p=0.04) [1] [3]. Case Series: Rapid pain reduction and lesion resolution in elderly immunocompromised patients [2]. |
| Safety & Tolerability | Generally well-tolerated; similar adverse event rate to acyclovir/valaciclovir. Profile is favorable in renal impairment [1] [2] [4]. | Meta-analysis: No significant difference in adverse reactions (p=0.22) [1] [3]. Common AEs: Nausea, headache, diarrhea (typically mild) [4] [5]. |
| Critical Consideration | Contraindicated with 5-fluorouracil (5-FU) or related drugs. Metabolite causes severe/lethal toxicity by inhibiting dihydropyrimidine dehydrogenase (DPD) [4]. | Requires 4-week washout after this compound before 5-FU administration [4]. |
This compound is a nucleoside analogue that acts with high specificity against VZV [4] [5]. The mechanism is a sequential process that leads to the termination of viral DNA replication, as illustrated below.
The summarized evidence is largely based on two types of clinical studies:
| Outcome Measure | Brivudine Performance | Statistical Significance | Key Findings |
|---|---|---|---|
| Overall Efficacy | Superior to control (acyclovir/valaciclovir) | p = 0.0002 [1] [2] | More effective in clinical resolution of herpes zoster [1] [2]. |
| Prevention of Postherpetic Neuralgia (PHN) | Lower incidence than control | p = 0.04 [1] [2] | Significantly reduces the risk of this common complication [1] [2]. |
| Overall Safety | No significant difference in adverse reactions | p = 0.22 [1] | Safety profile is comparable to acyclovir and valaciclovir [1]. |
Understanding how this compound works clarifies its efficacy.
For researchers and clinicians, several practical aspects are crucial:
The synthesized evidence positions this compound as a highly effective and safe option for herpes zoster management. Its once-daily dosing, superior efficacy in preventing PHN, and well-characterized safety profile (with the notable exception of 5-FU interaction) make it a valuable antiviral agent. Future research may explore its potential in other indications and further elucidate its effects in specific immunocompromised patient groups.
The core of brivudine's enhanced potency lies in its targeted mechanism of action. The following diagram outlines its selective pathway and inhibition process.
This selective process means this compound acts as a highly efficient chain terminator. Unlike acyclovir, which requires three phosphorylation steps, this compound is preferentially and rapidly activated within VZV-infected cells [1] [2]. Its triphosphate form (BVdU-TP) has a strong affinity for VZV DNA polymerase, effectively competing with the natural substrate and being incorporated into the growing DNA chain, which halts viral replication [1].
The theoretical potency of this compound is confirmed in clinical and experimental studies. The table below summarizes key comparative data.
| Parameter | This compound | Acyclovir | Experimental Context & Notes |
|---|---|---|---|
| Dosing Regimen | 125 mg, once daily [3] [4] | 800 mg, five times daily [3] | 7-day treatment course in immunocompetent patients with herpes zoster [3]. |
| Time to Last New Vesicle | Superior (Risk Ratio: 1.13, p=0.014) [3] | Reference | Primary endpoint in a randomized, double-blind, multicentered study (n=1227) [3]. |
| Time to Full Crusting & Pain Resolution | Equivalent [3] | Equivalent [3] | Secondary endpoints in the same clinical study [3]. |
| In Vitro Potency | More potent than acyclovir and penciclovir [2] | Less potent than this compound [2] | Based on antiviral activity in cell culture models; this compound's structure confers greater activity [4] [2]. |
| Incidence of Adverse Events | 7.7% [3] | 10.0% [3] | Similar safety profile; occasional gastrointestinal disorders reported [3] [4]. |
For a complete evaluation, especially for drug development, the following points are crucial:
To contextualize the data, here is the core methodology from the pivotal clinical trial cited [3]:
For researchers, this compound represents a potent, selectively activated antiviral for VZV. Its major development drawback is a specific, serious drug interaction. Current research focuses on novel agents like L-BHDU that aim to separate this compound's high potency from its key toxicity profile [2].
| Country/Region | Approval Status for Herpes Zoster | Key Dates / Notes |
|---|---|---|
| Austria | Approved | Approved 5 March 2002 [1] |
| Belgium | Approved | Approved 5 March 2002 [1] |
| Germany | Approved | Approved 5 March 2002 [1] |
| Greece | Approved | Approved 5 March 2002 [1] |
| Italy | Approved | Approved 5 March 2002 [1] |
| Luxembourg | Approved | Approved 5 March 2002 [1] |
| Portugal | Approved | Approved 5 March 2002 [1] |
| Spain | Approved | Approved 5 March 2002 [1] |
| Switzerland | Approved | [2] |
| United States | Not Approved | Sorivudine is preferred [2] |
| Canada | Not Approved | Sorivudine is preferred [2] |
| European Union | Orphan Designation | Received orphan designation 28 January 2010 [3] |
For researchers and drug development professionals, several key points beyond basic approval status are critical for comparison:
The following diagram illustrates this compound's mechanism of action and the critical metabolic pathway underlying its major drug interaction.
For your comparison guide, here are summaries of key methodologies used to establish this compound's efficacy and safety profile.
Antiviral Susceptibility (In Vitro): Cell-based plaque reduction assays are standard. VZV or HSV-1 strains are inoculated onto susceptible cell lines (e.g., human fibroblast cells) in the presence of serial dilutions of this compound. After an incubation period, the number of viral plaques is counted. The concentration that reduces plaque formation by 50% (EC₅₀) is calculated and compared to other antivirals. Studies show this compound's EC₅₀ against VZV is 200- to 1000-fold lower than acyclovir and penciclovir [2].
Clinical Trial Design for Efficacy: Double-blind, randomized, active-controlled studies in immunocompetent adults with acute herpes zoster. Participants are randomized to receive oral this compound (125 mg once daily) or oral acyclovir (800 mg five times daily) for 7 days. Primary endpoints include time to full lesion crusting and healing, and the duration and severity of zoster-associated pain. Trials have shown this compound is at least as effective as acyclovir, with potential benefits in faster pain resolution in severe cases [4] [6].
Assessing the Critical Drug Interaction: The interaction with 5-FU is evaluated through pharmacokinetic studies in animal models and humans. After this compound administration, plasma levels of its metabolite BVU are monitored. DPD enzyme activity is measured in peripheral blood mononuclear cells before, during, and after this compound dosing. Concurrently or subsequently, 5-FU is administered, and its plasma concentration-time profile is analyzed, showing significantly elevated levels and prolonged half-life due to DPD inhibition [2].